
4-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that has been gaining attention in the scientific research community. This compound is structurally similar to other synthetic cannabinoids, but its unique chemical structure has led to its potential use in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
4-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole and its derivatives have been explored in the synthesis of novel compounds with potential cytotoxic activity. For instance, novel 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, showing potent antiproliferative activity (Zhang et al., 2011).
Facile Synthesis Techniques
Efficient synthesis techniques involving this compound have been developed. A notable example is the synthesis of 4-perfluoroalkylated 2H-pyran-2-ones bearing the indole skeleton, achieved via a base-promoted cascade process (Zhou et al., 2021).
Antimicrobial and Anti-inflammatory Applications
Compounds derived from indole structures, including those related to this compound, have been studied for their antimicrobial and anti-inflammatory properties. Such studies have shown promising results in the synthesis of heterocycles with significant biological activities (Narayana et al., 2009).
Novel Reaction Mechanisms
Research has also focused on novel reaction mechanisms involving these compounds. For example, the silicon-directed oxa-Pictet-Spengler cyclization has been used to synthesize tetrahydro-pyrano[3,4-b]indoles (Zhang et al., 2005).
Anticancer Research
Several studies have investigated the potential anticancer properties of this compound derivatives. For instance, novel 6-heteroarylcoumarins with indole moieties have been synthesized and demonstrated antimitotic activity, indicating potential use in cancer treatment (Galayev et al., 2015).
Pharmaceutical Development
These compounds have also been explored in pharmaceutical development, such as in the process development of specific drug candidates, highlighting their relevance in drug discovery and development (Anderson et al., 1997).
Eigenschaften
IUPAC Name |
4-fluoro-3-(oxan-3-yl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c14-11-4-1-5-12-13(11)10(7-15-12)9-3-2-6-16-8-9/h1,4-5,7,9,15H,2-3,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMNWMAQBAFXPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2=CNC3=C2C(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2417065.png)
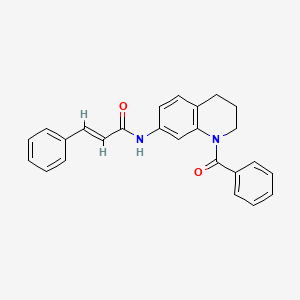
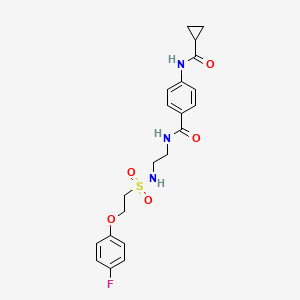

![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2417070.png)
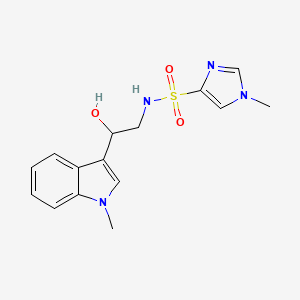
![2-(3-{[(3-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2417077.png)

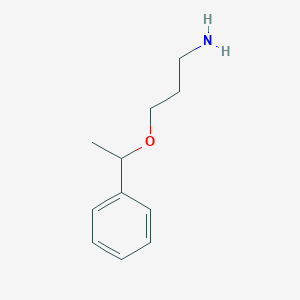
![N,N-Dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine dihydrochloride](/img/structure/B2417082.png)
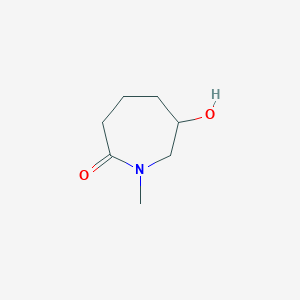
![4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2417084.png)

methanone N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](phenyl)methylene]hydrazone](/img/structure/B2417088.png)